![molecular formula C17H16ClN3O4 B3458803 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR), which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential treatment for various B-cell malignancies.
作用機序
BTK is a critical component of the N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide signaling pathway, which is essential for the survival and proliferation of B-cells. Upon activation of the N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, BTK is recruited to the membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cells in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to inhibit the proliferation and migration of B-cells, leading to the suppression of tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to the activation of T-cells and the suppression of regulatory T-cells.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potency and selectivity for BTK, which allows for the specific targeting of B-cell malignancies. TAK-659 has also shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. One of the limitations of TAK-659 is its potential for off-target effects, which may lead to unwanted toxicities.
将来の方向性
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of the PI3K-AKT-mTOR pathway or the anti-PD-1/PD-L1 checkpoint inhibitors. Another area of interest is the evaluation of TAK-659 in combination with chemotherapy or radiation therapy in preclinical models of B-cell malignancies. Finally, the development of TAK-659 as a therapeutic agent for other diseases, such as autoimmune disorders or inflammatory diseases, is also an area of interest.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibitory activity against BTK, leading to the suppression of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide signaling and the induction of apoptosis in B-cells.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-15-11-13(3-6-16(15)20-7-9-25-10-8-20)19-17(22)12-1-4-14(5-2-12)21(23)24/h1-6,11H,7-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXKXVHEMNPAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。